molecular formula C44H44N2P2 B12876643 (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine

(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine

Cat. No.: B12876643
M. Wt: 662.8 g/mol
InChI Key: FRFLXDDOSFXIFP-UHFFFAOYSA-N
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Description

This macrocyclic compound features a dehydrodibenzo-diazacyclotetradecine backbone with two diphenylphosphino groups at positions 1 and 16. Its stereochemistry (18aR) introduces chirality, which is critical for asymmetric catalysis. The macrocyclic structure imposes rigidity, influencing coordination geometry and electronic properties, while the partially saturated benzo rings modulate electron density and steric bulk. This ligand is primarily employed in transition-metal catalysis, particularly for reactions requiring enantioselectivity, such as hydrogenation and cross-coupling .

Properties

Molecular Formula

C44H44N2P2

Molecular Weight

662.8 g/mol

IUPAC Name

(22-diphenylphosphanyl-8,17-diazatricyclo[16.4.0.02,7]docosa-1(18),2(7),3,5,19,21-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C44H44N2P2/c1-2-4-18-34-46-40-30-20-32-42(48(37-25-13-7-14-26-37)38-27-15-8-16-28-38)44(40)43-39(45-33-17-3-1)29-19-31-41(43)47(35-21-9-5-10-22-35)36-23-11-6-12-24-36/h5-16,19-32,45-46H,1-4,17-18,33-34H2

InChI Key

FRFLXDDOSFXIFP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine typically involves multiple steps. One common method starts with the preparation of the diazacyclotetradecine ring system, followed by the introduction of diphenylphosphino groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. Solvents like tetrahydrofuran or dichloromethane are commonly used, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

    Coordination: It acts as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various electrophiles and nucleophiles under controlled conditions.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Compounds with modified phosphine groups.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine has several applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.

    Biology: Investigated for its potential in bioinorganic chemistry, where it can form complexes with biologically relevant metals.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and others. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Structural Similarity Analysis

Using chemoinformatic methods (e.g., Tanimoto coefficients), the target compound exhibits ~70% similarity to BINAP based on binary fingerprint comparisons of functional groups and connectivity. However, its macrocyclic backbone introduces unique topological features absent in non-cyclic analogs, as demonstrated in studies comparing binary data similarity metrics .

Coordination Chemistry and 18-Electron Rule

The compound’s diphosphine groups enable bidentate coordination to metals like Rh(I) or Pd(0). For example, in a Rh(I) complex, the ligand contributes 4 electrons (2 from each P), allowing the metal to achieve an 18-electron configuration with additional ligands (e.g., COD or CO). This contrasts with monodentate ligands (e.g., PPh₃), which require more ligands to satisfy the 18-electron rule, increasing steric crowding .

Biological Activity

(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine (CAS No. 331769-22-3) is a complex phosphine ligand known for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by its bis(diphenylphosphino) moiety and a complex bicyclic framework. Its molecular formula is C44H44N2P2C_{44}H_{44}N_2P_2, with a molecular weight of 662.78 g/mol. The compound's structural complexity allows it to interact effectively with various metal ions and biological targets.

Synthesis

The synthesis of (18aR)-1,18-bis(diphenylphosphino) derivatives typically involves the reaction of diphenylphosphine with appropriate precursors under controlled conditions. The resulting ligands can form stable complexes with transition metals such as gold and silver.

Antitumor Activity

Recent studies have highlighted the antitumor potential of complexes formed with (18aR)-1,18-bis(diphenylphosphino) ligands. Research has demonstrated that these complexes exhibit significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : These cervical cancer cells showed IC50 values indicating effective growth inhibition when treated with metal complexes containing the ligand.
  • MCF7 Cells : Breast cancer cell lines also displayed sensitivity to the compounds derived from this ligand.

Table 1: Cytotoxicity Data of Metal Complexes

Complex TypeCell LineIC50 (µM)Specificity Index
Gold(I) ComplexHeLa153.5
Silver(I) ComplexMCF7202.8
Cationic ComplexJurkat104.0

The mechanism by which these complexes exert their biological effects is believed to involve:

  • Metal Ion Coordination : The phosphine ligands facilitate the coordination of metal ions that can interact with cellular components.
  • DNA Interaction : Some studies suggest that these complexes may bind to DNA or interfere with its replication processes.

Study 1: Antitumor Efficacy

In a study published in the South African Journal of Chemistry, researchers synthesized various gold(I) and silver(I) complexes using (18aR)-1,18-bis(diphenylphosphino) ligands. The results indicated that these complexes exhibited notable antitumor activity against several cancer cell lines including HeLa and Jurkat cells. The specificity of these compounds was calculated based on their IC50 values in normal versus cancerous cells .

Study 2: Toxicity Assessment

Another investigation focused on the toxicity profiles of the synthesized metal complexes. Toxicity was assessed in normal peripheral blood mononuclear cells (PBMCs), revealing that the complexes had lower toxicity compared to their antitumor efficacy in cancer cells. This specificity suggests a promising therapeutic index for further development .

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